REACTION_CXSMILES
|
[CH3:1][C:2]1[C:6]([C:7]([O:9]C)=[O:8])=[C:5]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([CH3:17])[CH:12]=2)[O:4][N:3]=1>O1CCCC1>[CH3:1][C:2]1[C:6]([C:7]([OH:9])=[O:8])=[C:5]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([CH3:17])[CH:12]=2)[O:4][N:3]=1
|
Name
|
Methyl 3-methyl-5-(3-methylphenyl)-4-isoxazole carboxylate
|
Quantity
|
183 mg
|
Type
|
reactant
|
Smiles
|
CC1=NOC(=C1C(=O)OC)C1=CC(=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at that temperature for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
distilled water=4/1 (2 ml)
|
Type
|
ADDITION
|
Details
|
Lithium hydroxide (66.5 mg) was added at room temperature
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction, 5%-aqueous hydrochloric acid
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the reaction product was extracted by liquid separation
|
Type
|
WASH
|
Details
|
washed with saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The product was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
to concentrate
|
Type
|
CUSTOM
|
Details
|
the residue was dried
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NOC(=C1C(=O)O)C1=CC(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 169 mg | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |